
2-Methoxyphenol;sulfuric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxyphenol, also known as guaiacol, is an organic compound with the molecular formula C7H8O2. It is a naturally occurring phenolic compound derived from the pyrolysis of lignin, a major component of wood. Guaiacol is commonly used as a flavoring agent, fragrance, and in the synthesis of various pharmaceuticals. When combined with sulfuric acid, it forms a complex that has unique chemical properties and applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Methoxyphenol can be synthesized through the methylation of catechol (1,2-dihydroxybenzene) using dimethyl sulfate in the presence of a base such as potassium carbonate. The reaction proceeds as follows:
C6H4(OH)2+(CH3O)2SO2→C6H4(OH)(OCH3)+HO(CH3O)SO2
In industrial settings, guaiacol is often produced by the pyrolysis of lignin, which involves heating lignin in the absence of oxygen to break it down into smaller molecules, including guaiacol .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methoxyphenol undergoes various chemical reactions, including:
Oxidation: Guaiacol can be oxidized to form quinones and other oxidation products. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction of guaiacol can yield catechol.
Substitution: Guaiacol can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation. For example, nitration with nitric acid produces nitroguaiacol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nitric acid, sulfuric acid, halogens
Major Products
Oxidation: Quinones
Reduction: Catechol
Substitution: Nitroguaiacol, halogenated guaiacol derivatives
Applications De Recherche Scientifique
2-Methoxyphenol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds, including vanillin and eugenol.
Biology: Acts as an antioxidant and is used in studies related to oxidative stress and free radical biology.
Medicine: Guaiacol derivatives are used in pharmaceuticals for their antiseptic and anesthetic properties.
Industry: Employed in the production of flavorings, fragrances, and as a stabilizer in certain formulations.
Mécanisme D'action
The mechanism of action of 2-methoxyphenol involves its ability to donate hydrogen atoms, thereby neutralizing free radicals and reducing oxidative stress. This antioxidant property is due to the presence of the hydroxyl group attached to the aromatic ring, which can easily donate a hydrogen atom to reactive oxygen species .
Comparaison Avec Des Composés Similaires
2-Methoxyphenol is similar to other methoxyphenols, such as 3-methoxyphenol and 4-methoxyphenol. it is unique in its widespread natural occurrence and its role as a precursor to important compounds like vanillin and eugenol . Other similar compounds include:
3-Methoxyphenol:
4-Methoxyphenol:
Conclusion
2-Methoxyphenol, when combined with sulfuric acid, forms a compound with diverse chemical properties and applications. Its ability to undergo various chemical reactions and its role in scientific research make it a valuable compound in multiple fields, including chemistry, biology, medicine, and industry.
Propriétés
Numéro CAS |
10402-51-4 |
|---|---|
Formule moléculaire |
C14H18O8S |
Poids moléculaire |
346.35 g/mol |
Nom IUPAC |
2-methoxyphenol;sulfuric acid |
InChI |
InChI=1S/2C7H8O2.H2O4S/c2*1-9-7-5-3-2-4-6(7)8;1-5(2,3)4/h2*2-5,8H,1H3;(H2,1,2,3,4) |
Clé InChI |
XNEVEABVNVBACM-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1O.COC1=CC=CC=C1O.OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


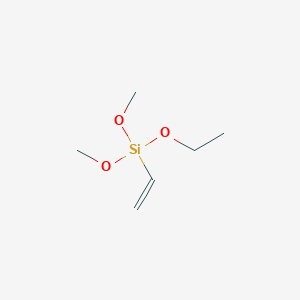
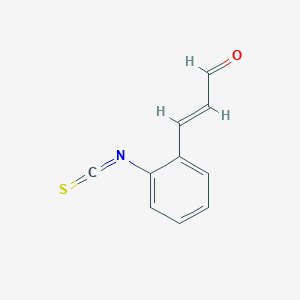

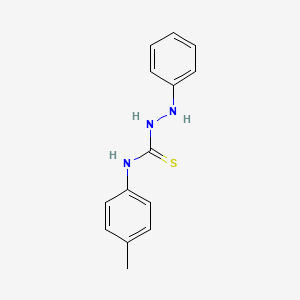
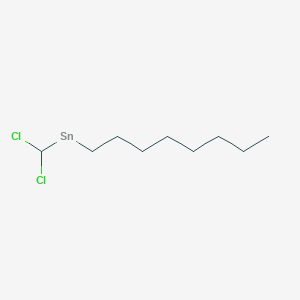
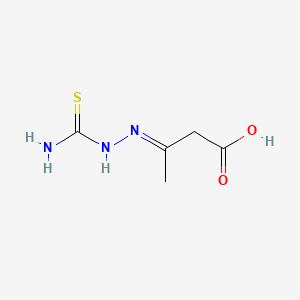
![1-[4-(2-Aminoethyl)phenyl]propan-1-one;hydrochloride](/img/structure/B14711674.png)

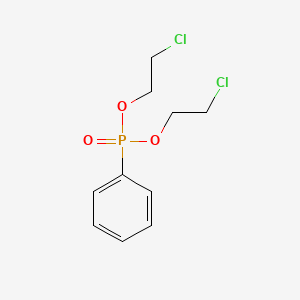

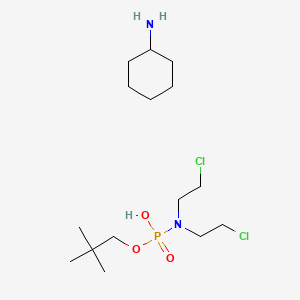

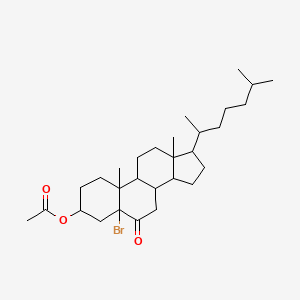
![Ethyl 4-[[3-(1,3-dioxoisoindol-2-yl)-2-oxopropyl]amino]benzoate](/img/structure/B14711723.png)
